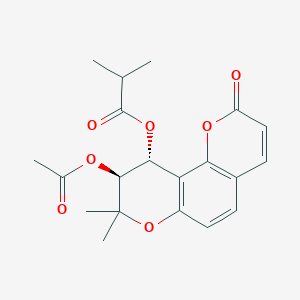
Ac-EEVVAC-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-EEVVAC-pNA is a chromogenic substrate used in continuous spectrophotometric assays of the hepatitis C virus NS3 protease. The sequence EEVVAC is derived from the 5A-5B cleavage junction of the hepatitis C virus polyprotein . This compound is primarily used in scientific research to study the activity of the hepatitis C virus NS3 protease.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ac-EEVVAC-pNA is synthesized through solid-phase peptide synthesis. The sequence EEVVAC is assembled on a solid support, and the chromogenic group p-nitroaniline (pNA) is attached at the C-terminus. The peptide is then cleaved from the solid support and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Ac-EEVVAC-pNA primarily undergoes hydrolysis reactions when acted upon by the hepatitis C virus NS3 protease. The protease cleaves the peptide bond between the amino acids in the sequence, releasing the chromogenic group p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the hepatitis C virus NS3 protease and is conducted under physiological conditions (pH 7.4, 37°C). The reaction buffer often contains Tris-HCl, NaCl, and glycerol to maintain enzyme stability .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Scientific Research Applications
Ac-EEVVAC-pNA is widely used in scientific research to study the activity of the hepatitis C virus NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, and inhibitors of this protease are potential therapeutic agents for treating hepatitis C infection . The chromogenic substrate this compound allows researchers to measure the protease activity in real-time, facilitating the screening of potential inhibitors .
Mechanism of Action
Ac-EEVVAC-pNA functions as a substrate for the hepatitis C virus NS3 protease. The enzyme recognizes the EEVVAC sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be monitored spectrophotometrically, providing a measure of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DEVD-pNA: A chromogenic substrate for caspase-3, used in apoptosis research.
- Ac-YVAD-pNA: A chromogenic substrate for caspase-1, used in inflammation research.
- Ac-IETD-pNA: A chromogenic substrate for caspase-8, used in apoptosis research .
Uniqueness: Ac-EEVVAC-pNA is unique in its specificity for the hepatitis C virus NS3 protease, making it an essential tool for studying this enzyme’s activity and screening potential inhibitors. Its sequence is derived from the natural cleavage site within the hepatitis C virus polyprotein, ensuring high specificity and relevance to the viral replication process .
Properties
Molecular Formula |
C34H50N8O13S |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1 |
InChI Key |
CXUUUZFVYSBDCT-YNTMFAKQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)




